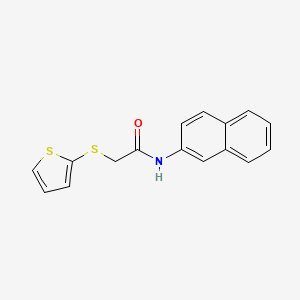

N-2-naphthyl-2-(2-thienylthio)acetamide

Description

N-2-Naphthyl-2-(2-thienylthio)acetamide is a structurally complex acetamide derivative featuring a naphthyl group at the amide nitrogen and a thienylthio substituent at the α-carbon of the acetamide backbone. The compound’s core structure combines aromatic (naphthyl) and heterocyclic (thienyl) moieties linked via a thioether group, which may influence its electronic properties, solubility, and biological interactions. Such hybrids are often explored in pharmaceutical and materials chemistry due to their tunable reactivity and diverse applications .

Properties

IUPAC Name |

N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJAERRIYDKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamides with Thienyl Substituents

Thienyl-containing acetamides are notable for their sulfur-mediated electronic effects. For example:

- 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () shares a thienylthio linkage but includes an additional triazole ring and allyl group. This structural complexity may enhance coordination with metal ions or biological targets compared to simpler thienylthio analogs .

Key Difference : The thienylthio group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to oxygen-based substituents.

Naphthyl-Substituted Acetamides

Naphthyl groups influence steric bulk and π-π interactions:

- N-1-Naphthyl acetamide derivatives () exhibit distinct regiochemical effects.

- 2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () demonstrates how naphthyl positioning affects solubility; the 1-naphthyloxy group reduces water solubility compared to smaller aryl substituents .

Thioether-Linked Acetamides

Thioether bonds are critical for stability and reactivity:

- 1-Thioamidoalkyl-2-naphthols () feature a thioamide linkage but lack the thienyl moiety. Their synthesis via condensation reactions (e.g., 3-nitrobenzaldehyde and thioacetamide) achieves high yields (75–85%) under mild conditions, suggesting similar efficiency could apply to the target compound’s synthesis .

- Chloro-substituted acetamides like dimethenamid () replace thienylthio with chloro and methoxy groups, resulting in pesticidal activity. This highlights how sulfur-to-chlorine substitutions can shift applications from pharmaceuticals to agrochemicals .

Acetamides with Heterocyclic Moieties

Heterocycles like thiazoles and triazoles modulate bioactivity:

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), which stabilizes its crystal lattice via N–H⋯N hydrogen bonds. The target compound’s thienylthio group may similarly influence conformational flexibility .

- 2-Cyano-N-(thiazol-2-yl)acetamide () introduces a cyano group, enhancing electrophilicity at the α-carbon compared to the thienylthio group, which may instead favor radical or nucleophilic reactions .

Comparative Data Tables

Table 2: Electronic Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.